(R,R)-Tetrahydrocannabinol is classified as a non-steroidal selective estrogen receptor ligand. It acts as an agonist at the estrogen receptor alpha (ERα) and an antagonist at the estrogen receptor beta (ERβ) . This classification places (R,R)-THC within the broader category of cannabinoids, which are compounds that interact with the endocannabinoid system in the body.
The synthesis of (R,R)-THC can be achieved through several methods, often involving complex organic chemistry techniques. One notable approach includes the use of specific precursors that undergo various chemical transformations to yield the desired compound. For example, a concise methodology reported in literature involves using commercially available starting materials and optimizing reaction conditions to improve yields .
Key parameters in the synthesis include:
The molecular structure of (R,R)-THC features a tricyclic core typical of cannabinoids, with specific stereochemistry that influences its biological activity. The compound's structure can be represented as follows:
The stereochemistry denoted by (R,R) indicates that both chiral centers in the molecule are in the R configuration, which is crucial for its interaction with estrogen receptors . The spatial arrangement affects how well the compound fits into receptor binding sites, influencing its agonistic and antagonistic properties.
(R,R)-THC can participate in various chemical reactions typical of organic compounds. These include:
Understanding these reactions is essential for developing analogs with improved efficacy or reduced side effects .
The mechanism of action for (R,R)-THC primarily involves its interaction with estrogen receptors. As an agonist at ERα, it promotes signaling pathways associated with cell proliferation and survival. Conversely, its antagonistic action at ERβ may inhibit certain pathways, suggesting a nuanced role in modulating estrogenic effects .
Research indicates that this dual action could have implications in treating conditions influenced by estrogen signaling, such as certain cancers or hormonal disorders.
The physical and chemical properties of (R,R)-THC contribute to its functionality:
These properties are essential for formulating pharmaceutical preparations and ensuring effective delivery .
(R,R)-Tetrahydrocannabinol has several scientific applications:
(R,R)-Tetrahydrochrysene ((R,R)-THC) exhibits stereoselective binding to estrogen receptors (ERs) due to its unique chiral conformation. The compound functions as an ERα agonist (Ki = 9.0 nM) and ERβ antagonist (Ki = 3.6 nM) [2]. This differential activity stems from distinct interactions within the ligand-binding domains (LBDs) of ER subtypes. Molecular docking studies reveal that the (R,R) enantiomer adopts a conformation in ERα that stabilizes helix 12 in the "agonist position," facilitating coactivator recruitment. In contrast, its binding to ERβ induces displacement of helix 12, creating a steric clash that prevents transcriptional activation [7] [10].
The phenolic hydroxyl groups of (R,R)-THC form critical hydrogen bonds with ERα residues Glu353 and Arg394, while its chrysene backbone engages in hydrophobic interactions with Leu387 and Phe404. In ERβ, the methyl group of Met336 (substituting Leu384 in ERα) creates a narrower binding pocket that destabilizes the (R,R)-THC-bound active conformation [7]. This residue-specific divergence explains the 2.5-fold higher relative binding affinity for ERβ versus ERα despite the antagonistic outcome [2].
Table 1: Binding Parameters of (R,R)-THC at Estrogen Receptors
Parameter | ERα | ERβ |
---|---|---|
Ki (nM) | 9.0 | 3.6 |
Relative Binding Affinity | 3.6 | 25 |
Functional Activity | Agonist | Antagonist |
The stereochemical orientation of THC enantiomers dictates their estrogenic activity. (S,S)-THC exhibits inverted pharmacological properties compared to the (R,R) enantiomer, functioning as an ERα antagonist and ERβ partial agonist. This enantioselectivity arises from differential positioning within the chiral LBD environment:
(R,R)-THC modulates ER-dependent transcription through selective recruitment of coregulatory complexes. Chromatin immunoprecipitation (ChIP) assays reveal:
Genome-wide mapping of (R,R)-THC activity reveals distinct transcriptional programs:
Table 2: Transcriptional Regulation by (R,R)-THC in Breast Cancer Cells
Regulatory Element | ERα-Mediated Changes | ERβ-Mediated Changes |
---|---|---|
ERE Occupancy | +3252 binding sites | -42% vs. E2 treatment |
MYC Expression | ↑ 4.2-fold | No change |
BAX Expression | No change | ↓ 3.8-fold |
Chromatin Accessibility | ↑ at metabolic genes | ↓ at developmental genes |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9